![molecular formula C11H18ClN5 B15113941 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15113941.png)
1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Description
1-Isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a branched isopropyl substituent at the 1-position of the pyrazole ring and a methylpyrazolemethyl moiety at the N-4 position. Structurally, it belongs to a class of bis-pyrazolyl amines, which are characterized by their dual heterocyclic systems and functionalized side chains.
Nitro-group hydrogenation: Reduction of nitro-pyrazole intermediates (e.g., 4-nitro-1H-pyrazole derivatives) under catalytic hydrogenation conditions, as seen in the synthesis of Ceapin-A7 and Ceapin-A9 .
Alkylation reactions: Introduction of substituents like isopropyl or methyl groups via alkyl halides (e.g., 2,4-bis(trifluoromethyl)benzyl bromide) in polar solvents such as N,N-dimethylformamide .
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9(2)16-8-10(6-14-16)12-7-11-4-5-13-15(11)3;/h4-6,8-9,12H,7H2,1-3H3;1H |
InChI Key |
KGAROXWNJUGHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=NN2C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives .
Scientific Research Applications
1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine and its analogs:
Key Findings:
Structural Impact on Physicochemical Properties :
- The isopropyl variant exhibits greater steric hindrance than ethyl/methyl analogs, which may reduce crystallization propensity and enhance lipid solubility. In contrast, trifluoromethyl groups in Ceapin-A7 significantly increase lipophilicity and metabolic resistance .
- Molecular Weight : The isopropyl derivative’s higher molecular weight (~219.3 vs. 205.26 for ethyl) could influence pharmacokinetic profiles, such as absorption and distribution.
Synthetic Flexibility :
- Ethyl and methyl analogs are synthesized via similar alkylation/hydrogenation steps but face discontinuation due to stability or scalability issues .
- Ceapin derivatives employ additional oxazole-carboxamide coupling, reflecting their specialized role in protein interaction studies .
Applications: While Ceapins are validated for unfolded protein response (UPR) modulation , the target compound and its alkyl-substituted analogs lack direct bioactivity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.